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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
methoxy-1-propene. Due to the limited availability of experimental data for 1-methoxy-1-
propene in the public domain, this document presents a summary of available data for its

structural isomers, which can serve as valuable reference points. Furthermore, it details

established experimental protocols for determining key thermodynamic properties of volatile

organic compounds, offering a methodological framework for future studies. The guide also

explores the characteristic reactivity of vinyl ethers through reaction pathway diagrams,

providing insights into the chemical behavior of 1-methoxy-1-propene.

Introduction
1-Methoxy-1-propene (CH₃OCH=CHCH₃) is a vinyl ether of interest in various chemical

syntheses. A thorough understanding of its thermodynamic properties is crucial for process

design, optimization, and safety in research and industrial applications. This guide aims to

consolidate the available thermodynamic data and relevant experimental methodologies.

A Note on Data Availability: As of the compilation of this guide, specific experimental

thermodynamic data for 1-methoxy-1-propene is not extensively available in publicly

accessible databases such as the NIST WebBook. The DETHERM database indicates the

existence of some data for (1Z)-1-methoxy-1-propene, including density, enthalpy of
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vaporization, fusion temperature, melting point, vapor pressure, and kinematic viscosity,

however, direct access to these data points was not available.[1] PubChem provides computed

properties for (E)-1-methoxyprop-1-ene but lacks experimental values.[2] Therefore, this guide

presents critically evaluated data for closely related isomers to provide a comparative context.

Thermodynamic Properties of 1-Methoxy-1-propene
Isomers
To provide a useful reference, this section summarizes the thermodynamic properties of three

structural isomers of 1-methoxy-1-propene: 1-methoxypropane, 2-methoxy-1-propene, and 3-

methoxy-1-propene.

1-Methoxypropane
Critically evaluated thermophysical property data for 1-methoxypropane is available from the

NIST/TRC Web Thermo Tables.[3]

Table 1: Thermodynamic Properties of 1-Methoxypropane

Property Phase
Temperature
(K)

Value Units

Enthalpy of

Formation
Gas 298.15 -219.5 ± 1.3 kJ/mol

Standard

Entropy
Gas 298.15 344.2 ± 3.4 J/mol·K

Heat Capacity

(Cp)
Ideal Gas 298.15 100.2 J/mol·K

Enthalpy of

Vaporization
Liquid 298.15 26.8 ± 0.1 kJ/mol

Boiling Point - - 312.0 K

Data sourced from NIST/TRC Web Thermo Tables.[3]
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2-Methoxy-1-propene
The NIST WebBook provides thermodynamic data for 2-methoxy-1-propene.[4][5]

Table 2: Thermodynamic Properties of 2-Methoxy-1-propene

Property Phase
Temperature
(K)

Value Units

Enthalpy of

Formation
Gas 298.15 -124.7 ± 1.1 kJ/mol

Standard

Entropy
Gas 298.15 315.6 ± 3.2 J/mol·K

Heat Capacity

(Cp)
Liquid 301.50 162.2 J/mol·K

Enthalpy of

Vaporization
Liquid 298.15 29.3 ± 0.4 kJ/mol

Boiling Point - - 309.0 K

Data sourced from the NIST WebBook.[4][5]

3-Methoxy-1-propene (Allyl methyl ether)
Thermodynamic data for 3-methoxy-1-propene is also available from the NIST WebBook.[6][7]

Table 3: Thermodynamic Properties of 3-Methoxy-1-propene
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Property Phase
Temperature
(K)

Value Units

Enthalpy of

Formation
Gas 298.15 -87.0 ± 1.0 kJ/mol

Standard

Entropy
Gas 298.15 322.2 ± 3.2 J/mol·K

Heat Capacity

(Cp)
Ideal Gas 298.15 93.4 J/mol·K

Enthalpy of

Vaporization
Liquid 298.15 28.5 ± 0.4 kJ/mol

Boiling Point - - 317.8 K

Data sourced from the NIST WebBook.[6][7]

Experimental Protocols for Thermodynamic
Property Determination
This section outlines general experimental methodologies for determining key thermodynamic

properties of volatile organic compounds like 1-methoxy-1-propene.

Determination of Heat Capacity
The specific heat capacity of a liquid can be determined using the method of mixtures in a

calorimeter.[8][9][10]

Principle: A known mass of a heated substance is mixed with a known mass of a colder liquid

(often water) in a calorimeter. By measuring the initial and final temperatures, and knowing the

heat capacities of the calorimeter and the colder liquid, the specific heat capacity of the

substance can be calculated based on the principle of energy conservation.

Generalized Protocol:

Calorimeter Preparation: The mass of the empty calorimeter and stirrer is measured. A

known mass of a reference liquid (e.g., distilled water) is added, and its initial temperature is
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recorded.

Sample Heating: A known mass of the test liquid (1-methoxy-1-propene) is heated to a

specific, known temperature in a separate container.

Mixing: The heated test liquid is rapidly transferred to the calorimeter containing the

reference liquid to minimize heat loss to the surroundings.

Equilibration and Measurement: The mixture is gently stirred until a stable, final equilibrium

temperature is reached and recorded.

Calculation: The specific heat capacity of the test liquid is calculated using the heat

exchange equation, accounting for the heat absorbed by the reference liquid and the

calorimeter.

A workflow for this process is illustrated below.
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Preparation

Sample Handling

Experiment

Calculation

Measure mass of empty calorimeter

Add known mass of reference liquid

Measure initial temperature (T_initial)

Rapidly transfer heated sample to calorimeter

Measure mass of 1-methoxy-1-propene

Heat to a known temperature (T_hot)

Stir to thermal equilibrium

Record final temperature (T_final)

Calculate heat gained by reference liquid and calorimeter

Calculate heat lost by sample

Determine specific heat capacity of 1-methoxy-1-propene

Click to download full resolution via product page

Experimental workflow for determining specific heat capacity.
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Determination of Enthalpy of Vaporization
Differential Scanning Calorimetry (DSC) is a modern technique used to measure the enthalpy

of vaporization.[11]

Principle: A small, precisely weighed sample is heated in a crucible at a controlled rate. The

instrument measures the heat flow required to maintain the sample at the same temperature as

a reference. At the boiling point, a significant endothermic peak is observed, the area of which

is proportional to the enthalpy of vaporization.

Generalized Protocol:

Sample Preparation: A few milligrams of the liquid sample are placed in a pierced crucible.

DSC Measurement: The crucible is placed in the DSC instrument and heated at a constant

rate (e.g., 10 °C/min) through its boiling point.

Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak

corresponding to boiling is integrated to determine the enthalpy of vaporization.

The logical relationship for this determination is shown below.

Inputs

Process Outputs Result

Known mass of
1-methoxy-1-propene

Differential Scanning Calorimetry (DSC)

Controlled heating rate

Heat flow vs. Temperature data Endothermic peak at boiling point Integration of peak area Enthalpy of Vaporization

Click to download full resolution via product page

Logical workflow for enthalpy of vaporization determination by DSC.

Determination of Vapor Pressure
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Several methods can be employed to determine the vapor pressure of a volatile organic

compound.[12][13] One common technique is the static method.

Principle: The sample is placed in a thermostated, evacuated container connected to a

pressure measuring device. The pressure of the vapor in equilibrium with the liquid is

measured at various temperatures.

Generalized Protocol:

Apparatus Setup: A sample of 1-methoxy-1-propene is placed in a flask connected to a

vacuum line and a pressure transducer. The flask is immersed in a constant-temperature

bath.

Degassing: The sample is thoroughly degassed to remove any dissolved air.

Equilibration: The system is allowed to reach thermal and phase equilibrium at a set

temperature.

Pressure Measurement: The vapor pressure is recorded.

Temperature Variation: Steps 3 and 4 are repeated at different temperatures to obtain a

vapor pressure curve.

Reaction Pathways
1-Methoxy-1-propene, as a vinyl ether, is expected to undergo characteristic reactions such

as acid-catalyzed hydrolysis and electrophilic addition.

Acid-Catalyzed Hydrolysis
The hydrolysis of vinyl ethers in the presence of an acid is a well-established reaction that

proceeds via rate-determining protonation of the β-carbon.[14][15][16]
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1-Methoxy-1-propene

Protonation of β-carbon by H₃O⁺

Resonance-stabilized carbocation

Nucleophilic attack by H₂O

Hemiacetal intermediate

Proton transfer

Propanal + Methanol

Click to download full resolution via product page

Mechanism of acid-catalyzed hydrolysis of 1-methoxy-1-propene.

Electrophilic Addition of H-X
The double bond in 1-methoxy-1-propene is susceptible to electrophilic addition.[17][18][19]

The regioselectivity is governed by the formation of the more stable carbocation, which is

stabilized by the adjacent oxygen atom through resonance.
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1-Methoxy-1-propene + H-X

Electrophilic attack of H⁺ on β-carbon

Oxygen-stabilized carbocation

Nucleophilic attack by X⁻

1-Halo-1-methoxypropane

Click to download full resolution via product page

Electrophilic addition of H-X to 1-methoxy-1-propene.

Conclusion
While direct experimental thermodynamic data for 1-methoxy-1-propene remains scarce, this

guide provides valuable context through the presentation of data for its isomers and outlines

the standard methodologies for the determination of these crucial properties. The illustrated

reaction pathways offer insight into its chemical reactivity, which is of significant importance for

its application in chemical synthesis. Further experimental investigation into the thermodynamic

properties of 1-methoxy-1-propene is warranted to fill the existing data gap and to support its

broader use in scientific and industrial settings.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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